molecular formula C23H22N6O2S B11025568 2-[acetyl(benzyl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide

2-[acetyl(benzyl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide

Cat. No.: B11025568
M. Wt: 446.5 g/mol
InChI Key: PFBRBTSRYYSASY-UHFFFAOYSA-N
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Description

2-[acetyl(benzyl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a triazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(benzyl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the triazole ring and other functional groups. Common reagents used in these reactions include acetyl chloride, benzylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(benzyl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[acetyl(benzyl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazoles: These compounds share the triazole ring and have similar applications in medicinal chemistry.

    Thiazole Derivatives: Compounds with a thiazole ring are also used in various pharmaceutical applications.

    Benzylamine Derivatives: These compounds share the benzylamine functional group and are used in the synthesis of various drugs.

Uniqueness

2-[acetyl(benzyl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H22N6O2S

Molecular Weight

446.5 g/mol

IUPAC Name

2-[acetyl(benzyl)amino]-4-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H22N6O2S/c1-16-21(32-23(26-16)29(17(2)30)13-18-6-4-3-5-7-18)22(31)27-20-10-8-19(9-11-20)12-28-15-24-14-25-28/h3-11,14-15H,12-13H2,1-2H3,(H,27,31)

InChI Key

PFBRBTSRYYSASY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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